

# Synthesis of Atrolactamide: A Detailed Protocol for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the laboratory synthesis of **Atrolactamide**, a compound with known anticonvulsant properties. The synthesis is a two-step process commencing with the formation of a cyanohydrin from acetophenone, followed by its partial hydrolysis to the desired amide. This protocol is intended for use by qualified researchers in a controlled laboratory setting.

## Introduction

**Atrolactamide**, also known as Themisone, is a chiral  $\alpha$ -hydroxy amide with demonstrated anticonvulsant activity. Its synthesis is a common objective in medicinal chemistry and drug development research. The protocol outlined below describes a reliable method for the preparation of **Atrolactamide**, starting from readily available commercial reagents. The key transformation involves the base-catalyzed partial hydrolysis of a nitrile to an amide, a fundamental reaction in organic synthesis.

### **Reaction Scheme**

The overall synthesis of **Atrolactamide** from acetophenone proceeds in two main steps:

- Step 1: Synthesis of 2-hydroxy-2-phenylpropanenitrile (Acetophenone Cyanohydrin)
- Step 2: Synthesis of **Atrolactamide** (2-hydroxy-2-phenylpropanamide)



# Experimental Protocols Step 1: Synthesis of 2-hydroxy-2-phenylpropanenitrile

This procedure details the formation of the cyanohydrin intermediate from acetophenone.

#### Materials:

- Acetophenone
- Sodium cyanide (NaCN)
- Sulfuric acid (H2SO4), concentrated
- · Diethyl ether
- Sodium bisulfite (NaHSO₃) solution, saturated
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), anhydrous
- Ice bath
- · Round-bottom flask
- · Separatory funnel
- · Magnetic stirrer and stir bar

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium cyanide in water.
- Add acetophenone to the stirred sodium cyanide solution.
- Cool the mixture in an ice bath to 0-5 °C.
- Slowly add concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature below 10 °C.



- After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, followed by stirring at room temperature for 2 hours.
- Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
- Wash the combined organic extracts with a saturated sodium bisulfite solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-hydroxy-2-phenylpropanenitrile. This intermediate is often used in the next step without further purification.

## **Step 2: Synthesis of Atrolactamide**

This protocol describes the partial hydrolysis of the cyanohydrin intermediate to the final product, **Atrolactamide**.[1]

#### Materials:

- 2-hydroxy-2-phenylpropanenitrile (from Step 1)
- · Ethanol or Acetone
- Sodium hydroxide (NaOH) solution (e.g., 1 M)
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), 30% solution
- Sodium sulfite (Na<sub>2</sub>SO<sub>3</sub>) solution
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Ice bath
- Round-bottom flask
- Magnetic stirrer and stir bar



Separatory funnel

#### Procedure:

- Dissolve the crude 2-hydroxy-2-phenylpropanenitrile in ethanol or acetone in a round-bottom flask.[1]
- Cool the solution in an ice bath.[1]
- Slowly add the sodium hydroxide solution to the flask, followed by the dropwise addition of 30% hydrogen peroxide, ensuring the temperature remains low.[1]
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
- Once the starting material is consumed, carefully quench the reaction by adding a sodium sulfite solution to decompose any excess hydrogen peroxide.
- Remove the organic solvent under reduced pressure.
- Transfer the remaining aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude Atrolactamide.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure **Atrolactamide**.

## **Data Presentation**

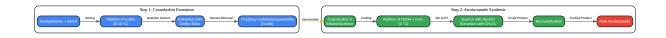
The following table summarizes typical quantitative data for the synthesis of **Atrolactamide**. Please note that actual yields may vary depending on the reaction scale and experimental conditions.



Parameter	Step 1: Cyanohydrin Formation	Step 2: Amide Formation
Starting Material	Acetophenone	2-hydroxy-2- phenylpropanenitrile
Reagents	NaCN, H2SO4	NaOH, H <sub>2</sub> O <sub>2</sub>
Solvent	Water/Diethyl Ether	Ethanol or Acetone
Reaction Temperature	0-10 °C then Room Temp.	0 °C then Room Temp.
Reaction Time	3 hours	Monitored by TLC
Typical Yield	85-95% (crude)	70-85% (after purification)
Purity (by NMR/LC-MS)	>90% (crude)	>98% (after recrystallization)

## **Visualizing the Workflow**

The following diagram illustrates the key stages of the **Atrolactamide** synthesis protocol.



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Caption: Experimental workflow for the two-step synthesis of **Atrolactamide**.

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## References

- 1. benchchem.com [benchchem.com]
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